(E)-2-(4-acetylpiperazin-1-yl)-5-(4-butoxybenzylidene)thiazol-4(5H)-one

Acetylcholinesterase Inhibition Structure-Activity Relationship Alzheimer's Disease

(E)-2-(4-acetylpiperazin-1-yl)-5-(4-butoxybenzylidene)thiazol-4(5H)-one (CAS 444006-08-0) is a synthetic, small-molecule thiazol-4-one derivative. It belongs to a therapeutically relevant class of piperazinyl-thiazole compounds, which are primarily investigated as acetylcholinesterase (AChE) inhibitors modeled after the Alzheimer's drug donepezil.

Molecular Formula C20H25N3O3S
Molecular Weight 387.5
CAS No. 444006-08-0
Cat. No. B2818642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-2-(4-acetylpiperazin-1-yl)-5-(4-butoxybenzylidene)thiazol-4(5H)-one
CAS444006-08-0
Molecular FormulaC20H25N3O3S
Molecular Weight387.5
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)C(=O)C
InChIInChI=1S/C20H25N3O3S/c1-3-4-13-26-17-7-5-16(6-8-17)14-18-19(25)21-20(27-18)23-11-9-22(10-12-23)15(2)24/h5-8,14H,3-4,9-13H2,1-2H3/b18-14+
InChIKeyYDTWLZQYXCKVCX-NBVRZTHBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Specific Overview of (E)-2-(4-Acetylpiperazin-1-yl)-5-(4-butoxybenzylidene)thiazol-4(5H)-one (CAS 444006-08-0)


(E)-2-(4-acetylpiperazin-1-yl)-5-(4-butoxybenzylidene)thiazol-4(5H)-one (CAS 444006-08-0) is a synthetic, small-molecule thiazol-4-one derivative. It belongs to a therapeutically relevant class of piperazinyl-thiazole compounds, which are primarily investigated as acetylcholinesterase (AChE) inhibitors modeled after the Alzheimer's drug donepezil [1]. Its structure is characterized by a 5-(4-butoxybenzylidene) moiety, which distinguishes it from other analogs in the same chemical series that feature different arylidene substituents [1]. This specific structural configuration places it within a well-studied domain of structure-activity relationship (SAR) for cognitive disorder targets, but its unique substitution pattern necessitates distinct sourcing and validation [1].

Why Generic Thiazol-4-one Analogs Cannot Substitute for CAS 444006-08-0 in Research


Substituting CAS 444006-08-0 with a generic thiazol-4-one or even a close piperazinyl-thiazole analog is a high-risk procurement decision due to the profound, non-linear impact of the benzylidene substituent on biological activity. A seminal structure-activity relationship (SAR) study of 66 directly analogous piperazinyl-thiazole derivatives established that AChE inhibitory activity is exquisitely sensitive to the arylidene group; potent inhibitors with sub-micromolar IC50 values coexist in the series with completely inactive compounds, with activity dictated by the substituent's electronic and steric properties [1]. For instance, while the 4-butoxybenzylidene derivative is a distinct chemical entity, close positional isomers and analogs with different alkoxy chains or heterocyclic replacements exhibit divergent activity profiles, making them unsuitable as direct functional substitutes without explicit comparative validation [1][2].

Quantitative Differentiation Evidence for CAS 444006-08-0 Against its Closest Chemical Analogs


Positional Isomer Differentiation: 4-Butoxy vs. 2-Butoxybenzylidene AChE Activity

The compound CAS 444006-08-0 is the 4-butoxy positional isomer, while CAS (E)-2-(4-acetylpiperazin-1-yl)-5-(2-butoxybenzylidene)thiazol-4(5H)-one is its direct 2-butoxy analog, available from the same vendor libraries. In a head-to-head comparison within a 66-compound SAR study of the piperazinyl-thiazole series, the position of the benzylidene substituent is a critical determinant of AChE inhibition [1]. While the specific IC50 for the 4-butoxy isomer was not individually reported in the primary SAR paper, the study demonstrated that closely related methoxy- and dimethoxy-benzylidene positional isomers exhibited IC50 values ranging from 0.8023 µM to negligible inhibition, proving that positional isomerism is not functionally silent in this chemotype [1]. Procuring the incorrect 2-butoxy isomer will introduce a structural variable with an unvalidated and likely divergent activity profile, undermining experimental reproducibility [1].

Acetylcholinesterase Inhibition Structure-Activity Relationship Alzheimer's Disease

Functional Group Replacement: 4-Butoxybenzylidene vs. Thiophen-2-ylmethylene Activity Divergence

A common alternative in the same commercial screening library is (E)-2-(4-acetylpiperazin-1-yl)-5-(thiophen-2-ylmethylene)thiazol-4(5H)-one (CAS 405920-49-2), which replaces the 4-butoxybenzylidene with a thiophene ring [2]. SAR data from the 66-compound series indicates that the nature of the arylidene group (phenyl vs. heterocyclic) is the primary driver of AChE inhibitory potency. Compounds in this chemotype with a phenyl-based benzylidene achieve sub-micromolar IC50 values (e.g., 0.8023 µM for compound 40), while the introduction of heterocycles can diminish or eliminate activity depending on ring electronics [1]. The thiophene analog thus represents a chemically distinct entity with a non-interchangeable biological fingerprint, and its use as a substitute for the 4-butoxybenzylidene compound in a biochemical assay is not supported by any known functional equivalence data [1][2].

Acetylcholinesterase Inhibitors Heterocyclic Analogs Drug Discovery

Substituent Electronics: 4-Butoxy vs. 4-Hydroxybenzylidene Functional Divergence

The 4-hydroxybenzylidene analog, (E)-2-(4-acetylpiperazin-1-yl)-5-(4-hydroxybenzylidene)thiazol-4(5H)-one (CAS 304889-79-0), is a commercially available close relative . The critical difference is the replacement of the lipophilic butoxy chain with a hydrogen bond-donating hydroxyl group. SAR analysis from the 66-compound series demonstrates that electronic properties of the benzylidene substituent directly modulate AChE inhibition; electron-donating alkoxy groups contribute to optimal potency, with compound 40 (a dimethoxy derivative) achieving an IC50 of 0.8023 µM [1]. In contrast, a hydroxyl group introduces a potential for off-target interactions and altered pharmacokinetics, making the two compounds chemically and functionally distinct. The direct interchange of these two entities in a SAR or efficacy study would introduce an unvalidated electronic and solubility variable [1].

Acetylcholinesterase SAR Hydrogen Bonding

Core Scaffold Variation: Thiazol-4-one vs. Thiazolo-triazole Core Impact on Target Selectivity

A commercially available alternative bearing the same 4-butoxybenzylidene moiety is 5-(4-Butoxybenzylidene)-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one, a fused thiazolo-triazole core available from Sigma-Aldrich . This is a classic scaffold-hopping candidate, but direct functional equivalence should not be assumed. The piperazinyl-thiazole series (CAS 444006-08-0) is designed as a donepezil mimetic targeting AChE, and studies show that related compounds inhibit AChE with high potency (IC50 down to 0.8023 µM) while maintaining a distinct selectivity profile over butyrylcholinesterase (BuChE) [1]. The fused thiazolo-triazole core introduces additional nitrogen atoms that can alter the hydrogen-bonding network within the active site, potentially shifting selectivity towards BuChE or other off-targets. This alteration in the core heterocycle makes the thiazolo-triazole derivative a completely different chemical series for procurement purposes, not a direct substitute [1].

Cholinesterase Inhibitors Scaffold Hopping Selectivity

Optimal Research Application Scenarios for CAS 444006-08-0 Based on Structural Differentiation


Focused AChE Inhibitor Library Expansion

CAS 444006-08-0 is ideally suited for expanding a focused library of piperazinyl-thiazole AChE inhibitors, where the goal is to systematically probe the effect of alkoxy chain length and branching on potency. Its 4-butoxy substituent fills a specific lipophilic pocket in the AChE peripheral anionic site identified by molecular modeling of analogous compounds, making it a critical SAR probe [1].

Positional Isomer Selectivity Profiling

This compound should be procured alongside its 2-butoxy positional isomer to experimentally validate the predicted impact of benzylidene geometry on AChE vs. BuChE selectivity. The significant variation in inhibitory activity between positional isomers in the methoxy series (from potent to inactive) suggests a similar profiling study with the butoxy pair is essential for understanding the pharmacophore's spatial constraints [1].

Scaffold-Hopping Validation Studies

For medicinal chemistry groups exploring a scaffold-hopping strategy from thiazol-4-one to fused thiazolo-triazole cores, CAS 444006-08-0 serves as a critical reference compound. By maintaining the identical 4-butoxybenzylidene pharmacophore while altering the core, researchers can deconvolute the contribution of the piperazine-thiazole core to AChE inhibition and selectivity, using the compound as a benchmark for the donepezil-mimetic chemotype [1].

Quote Request

Request a Quote for (E)-2-(4-acetylpiperazin-1-yl)-5-(4-butoxybenzylidene)thiazol-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.